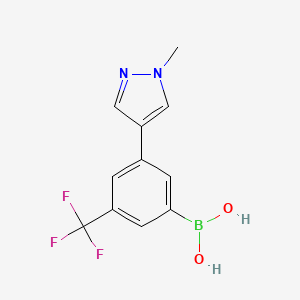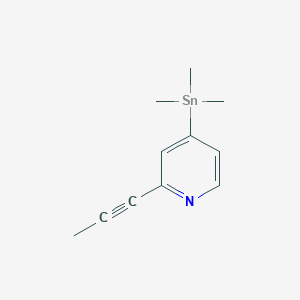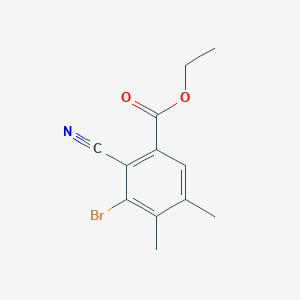
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate is an organic compound with the molecular formula C12H12BrNO2 It is a derivative of benzoic acid, featuring a bromine atom, a cyano group, and two methyl groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-cyano-4,5-dimethylbenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, with the bromine selectively adding to the 3-position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Formation of ethyl 3-azido-2-cyano-4,5-dimethylbenzoate or ethyl 3-thiocyanato-2-cyano-4,5-dimethylbenzoate.
Reduction: Formation of ethyl 3-amino-2-cyano-4,5-dimethylbenzoate.
Oxidation: Formation of ethyl 3-bromo-2-cyano-4,5-dimethylbenzoic acid.
Applications De Recherche Scientifique
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. The cyano group can participate in various reactions, including reduction to an amine, which can then engage in further chemical transformations.
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate can be compared with other similar compounds, such as:
Ethyl 3-bromo-2-hydroxy-4,5-dimethylbenzoate: Differing by the presence of a hydroxy group instead of a cyano group.
Ethyl 4-bromo-2,5-dimethylbenzoate: Differing by the position of the bromine atom.
Ethyl 3-bromo-2-cyano-5,6-dimethylbenzoate: Differing by the position of the methyl groups.
Propriétés
Formule moléculaire |
C12H12BrNO2 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
ethyl 3-bromo-2-cyano-4,5-dimethylbenzoate |
InChI |
InChI=1S/C12H12BrNO2/c1-4-16-12(15)9-5-7(2)8(3)11(13)10(9)6-14/h5H,4H2,1-3H3 |
Clé InChI |
ACEXNVPOSDEORF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C(=C1)C)C)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)

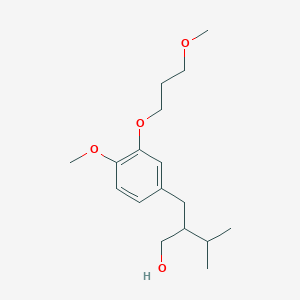
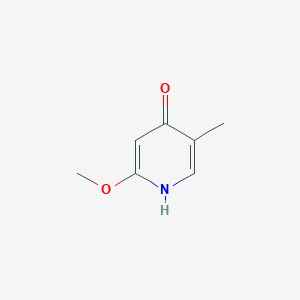



![2-Bromo-7-iodo-6-methoxybenzo[d]thiazole](/img/structure/B13659579.png)
![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)

